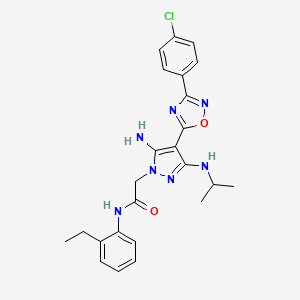

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide

描述

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring and a 4-chlorophenyl group. Its structure includes an isopropylamino moiety at the pyrazole’s 3-position and an N-(2-ethylphenyl)acetamide side chain. The 1,2,4-oxadiazole ring is known for enhancing metabolic stability and bioavailability in drug design, while the 4-chlorophenyl group may contribute to lipophilicity and target binding .

属性

IUPAC Name |

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(propan-2-ylamino)pyrazol-1-yl]-N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN7O2/c1-4-15-7-5-6-8-18(15)28-19(33)13-32-21(26)20(23(30-32)27-14(2)3)24-29-22(31-34-24)16-9-11-17(25)12-10-16/h5-12,14H,4,13,26H2,1-3H3,(H,27,30)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUFYMHMCVWFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)NC(C)C)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide is a complex organic molecule with potential biological activities. Its structure incorporates several pharmacologically relevant moieties, including oxadiazole and pyrazole rings, which are known for their diverse biological effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 451.9 g/mol. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 451.9 g/mol |

| Key Functional Groups | Oxadiazole, Pyrazole, Acetamide |

Antimicrobial Activity

Research has shown that compounds containing oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to the target molecule demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein function.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, derivatives featuring the oxadiazole ring have been identified as effective inhibitors of urease and acetylcholinesterase (AChE). Inhibitory activity was quantified using IC50 values, with some compounds showing strong potency (e.g., IC50 values ranging from 0.63 µM to 6.28 µM) . This suggests that the target compound could also exhibit similar enzyme-inhibiting properties.

Case Studies

- Urease Inhibition : A series of synthesized compounds were tested for urease inhibition, revealing that several exhibited strong inhibitory effects. The most active compounds had IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM) .

- Antibacterial Screening : Compounds with structural similarities to the target molecule were screened against various bacterial strains. Results indicated that while some exhibited weak activity against certain strains, others showed promising results against more resistant bacteria .

The biological activities of compounds like this compound may be attributed to:

- Interference with Enzymatic Pathways : By inhibiting key enzymes such as urease and AChE.

- Disruption of Cellular Processes : Through interactions with bacterial membranes or metabolic pathways.

科学研究应用

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with oxadiazole and pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The specific compound has shown promise as a potential anticancer agent due to its ability to induce apoptosis in malignant cells.

-

Antimicrobial Properties

- The presence of the chlorophenyl group enhances the antimicrobial activity of the compound. Research has demonstrated that similar compounds exhibit broad-spectrum antibacterial and antifungal activities. This compound could be further explored for its effectiveness against resistant strains of bacteria.

-

Anti-inflammatory Effects

- Compounds containing pyrazole derivatives are known for their anti-inflammatory properties. The specific structure of this compound suggests it may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar compounds containing oxadiazole and pyrazole groups. The results indicated that these derivatives could inhibit cell proliferation and induce apoptosis through caspase activation pathways, highlighting the potential therapeutic role of this compound in oncology.

Case Study 2: Antimicrobial Efficacy

In research conducted by International Journal of Antimicrobial Agents, a series of oxadiazole derivatives were tested against various pathogens. The findings suggested that compounds with structural similarities to 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(2-ethylphenyl)acetamide exhibited significant activity against both Gram-positive and Gram-negative bacteria.

化学反应分析

Hydrolysis Reactions

The acetamide group (-NHCO-) and oxadiazole ring are susceptible to hydrolysis under acidic or basic conditions.

Nucleophilic Substitution

The chloro group on the 4-chlorophenyl substituent may undergo nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling.

Functional Group Modifications

The amino and isopropylamino groups on the pyrazole ring participate in acylation or alkylation.

Cycloaddition and Ring-Opening

The 1,2,4-oxadiazole ring may undergo [3+2] cycloaddition or thermal ring-opening.

Oxidation and Reduction

The amino groups and heterocyclic systems exhibit redox activity.

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes (e.g., kinases) involve non-covalent binding via:

-

Hydrogen bonding with the acetamide carbonyl.

-

π-π stacking between the 4-chlorophenyl group and aromatic residues .

-

Hydrophobic interactions from the isopropyl and ethylphenyl groups .

Stability Under Storage

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for understanding its unique properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Heterocyclic Core Variations: The 1,2,4-oxadiazole ring in the target compound (vs. triazole in or pyridinone in ) likely improves metabolic stability due to reduced enzymatic degradation .

Substituent Effects: 4-Chlorophenyl Group: Present in the target compound and , this group increases lipophilicity and may enhance binding to hydrophobic enzyme pockets (e.g., insect GABA receptors or kinase domains) . N-Aryl Acetamide Side Chains: The 2-ethylphenyl group in the target compound vs.

Pharmacological Implications: Methylthio and methoxy substituents (e.g., ) increase lipophilicity, favoring blood-brain barrier penetration, whereas hydrophilic groups (e.g., amino in the target compound) may improve aqueous solubility . The isopropylamino group in the target compound could modulate pharmacokinetics by delaying hepatic clearance compared to methylthio or cyano analogs .

常见问题

Q. What are the key synthetic pathways for this compound, and what reagents/conditions are critical for optimizing yield?

The synthesis involves multi-step reactions, including cyclization of oxadiazole and pyrazole moieties. Key reagents include sodium hydroxide or potassium carbonate as bases and N,N-dimethylformamide (DMF) as a solvent to stabilize intermediates. Reaction temperature (20–25°C) and pH control are crucial to avoid side reactions, such as premature hydrolysis of the oxadiazole ring . Yield optimization (e.g., 72% in analogous compounds) often requires strict stoichiometric ratios of amine and carbonyl precursors to favor imine/amine tautomer equilibrium .

Q. How is structural integrity confirmed post-synthesis?

Spectroscopic methods are essential:

- 1H NMR detects tautomeric forms (e.g., amine:imine ratios of 50:50 via δ 11.20–10.10 ppm signals) .

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetamide).

- HPLC (≥95% purity) ensures no residual starting materials or byproducts .

Q. What biological activities have been preliminarily explored for this compound?

Similar oxadiazole-pyrazole hybrids exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, oxadiazole derivatives inhibit enzymes like cyclooxygenase-2 (COX-2) or kinases involved in cancer proliferation . Structural analogs show IC₅₀ values in the micromolar range against tumor cell lines .

Advanced Research Questions

Q. How can computational methods refine reaction design for this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, reaction path searches using Gaussian software optimize intermediates’ Gibbs free energy to favor oxadiazole ring closure. Computational docking (AutoDock Vina) identifies binding affinities to biological targets (e.g., COX-2 active site) to prioritize synthesis .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR-derived tautomer ratios and X-ray crystallography results (e.g., solid-state vs. solution-phase structures) are addressed via variable-temperature NMR and dynamic NMR (DNMR) to study tautomerization kinetics. Solvent polarity effects (e.g., DMSO vs. CDCl₃) are also critical .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Systematic SAR studies compare analogs with varying substituents:

- 4-Chlorophenyl vs. 3-bromophenyl in the oxadiazole ring: Chlorine enhances lipophilicity (logP ↑), improving membrane permeability but potentially increasing toxicity .

- Isopropylamino vs. methylamino in the pyrazole core: Bulkier groups reduce metabolic clearance but may sterically hinder target binding .

Q. What experimental models validate its therapeutic potential?

- In vitro : Enzyme inhibition assays (e.g., COX-2 IC₅₀ determination) .

- In vivo : Anti-exudative activity (AEA) in rodent models measures edema reduction post-carrageenan injection. Dose-response curves (1–50 mg/kg) assess efficacy and toxicity thresholds .

Q. How is stability assessed under physiological conditions?

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, monitoring degradation via LC-MS.

- Thermal stability : Differential scanning calorimetry (DSC) detects melting points (>250°C) and phase transitions .

Methodological Challenges and Solutions

Handling hygroscopic intermediates during synthesis

Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive groups like the oxadiazole ring. Lyophilization ensures dry final products .

Addressing low solubility in aqueous buffers

- Co-solvents : DMSO (≤1% v/v) in cell-based assays.

- Prodrug strategies : Introduce phosphate esters at the acetamide group to enhance solubility, which are cleaved in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。